

literature review of N-(1-phenylethyl)propan-2-amine

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Compound of Interest

Compound Name: *N*-(1-phenylethyl)propan-2-amine

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An In-depth Technical Guide to **N-(1-phenylethyl)propan-2-amine**

Abstract

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a phenylethyl group attached to an isopropylamine moiety. Its chemical structure, possessing a chiral center, makes it a molecule of significant interest in the fields of organic synthesis and pharmacology. As a derivative of phenethylamine, it is structurally related to a class of compounds known for their interactions with various neuroreceptors. This document provides a comprehensive literature review of **N-(1-phenylethyl)propan-2-amine**, summarizing its chemical properties, established synthetic routes, and predicted pharmacological interactions. Detailed experimental protocols, data tables, and pathway visualizations are included to serve as a technical guide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-(1-phenylethyl)propan-2-amine, with the molecular formula $C_{11}H_{17}N$, is a valuable building block for more complex organic molecules.^[1] Its key properties are summarized in the table below. The presence of a chiral center results in (R)- and (S)-enantiomers, which can exhibit different pharmacological and toxicological profiles due to the stereoselective nature of biological receptors.^[1] The hydrochloride salt form is also used in research to enhance water solubility.^[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ N	[1][2][3]
Molecular Weight	163.26 g/mol	[1][3][4]
CAS Number	87861-38-9 (racemate)	[1][3]
19302-16-0 ((R)-enantiomer)	[2][3]	
IUPAC Name	N-(1-phenylethyl)propan-2-amine	[2]
Synonyms	N-Isopropyl-1-phenylethylamine; alpha-(Isopropylamino)ethylbenzene	[2]
pKa (Predicted)	9.77 ± 0.29	[2]
XLogP3-AA	2.5	[3][4]
Solubility	Soluble in organic solvents (ethanol, ether); insoluble in water.	

Synthesis and Characterization

The primary method for synthesizing **N-(1-phenylethyl)propan-2-amine** is through reductive amination.[1] This well-established pathway involves the reaction of a ketone with an amine to form a transient imine intermediate, which is then reduced to the target secondary amine.[1] While traditional methods like high-pressure hydrogenation over a Raney nickel catalyst can be used, modern approaches offer more selectivity and avoid issues like overalkylation that can occur with methods like the N-monoalkylation of primary amines.[1]

Experimental Protocol: Reductive Amination

This protocol is a representative method for the synthesis of **N-(1-phenylethyl)propan-2-amine**.

Materials:

- 1-Phenylethan-1-one (Acetophenone)
- Propan-2-amine (Isopropylamine)
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (optional, as catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for organic synthesis

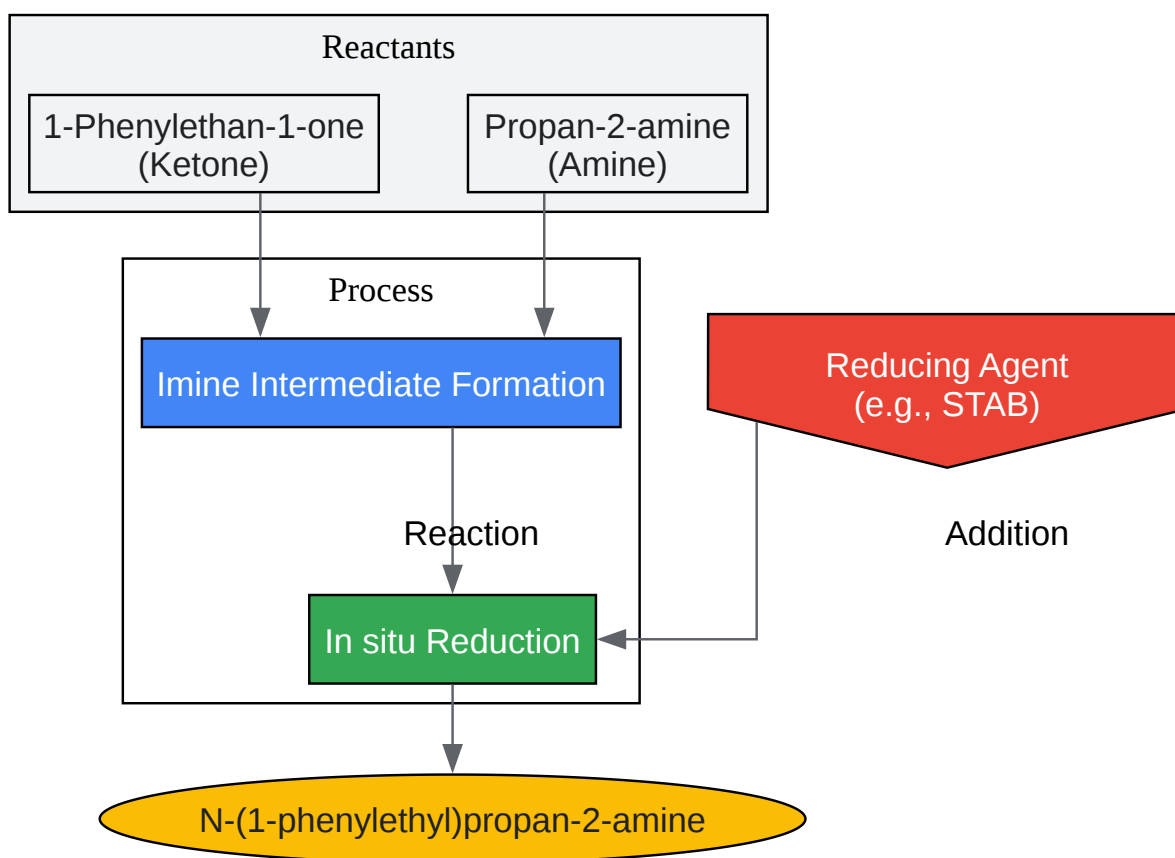
Procedure:

- To a solution of 1-phenylethan-1-one (1.0 eq) in dichloromethane, add propan-2-amine (1.5-2.0 eq).
- If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture portion-wise to control gas evolution.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product via column chromatography on silica gel to obtain pure **N-(1-phenylethyl)propan-2-amine**.

Characterization: The final product's identity and structural integrity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.^[1]

Visualization: Synthetic Workflow



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Caption: Reductive amination workflow for synthesizing **N-(1-phenylethyl)propan-2-amine**.

Pharmacological Profile

The phenethylamine scaffold is a common feature in ligands for various neuroreceptors.^[1] As an analogue of known psychoactive compounds, **N-(1-phenylethyl)propan-2-amine** is predicted to interact with several G protein-coupled receptors (GPCRs) central to neuropharmacology.^[1] The stereochemistry of the compound is of high importance, as biological systems like enzymes and receptors are stereoselective.^[1]

Predicted Receptor Interactions

- **Trace Amine-Associated Receptor 1 (TAAR1):** This receptor is a key target for endogenous trace amines and amphetamine-like compounds.^[1] Activation of TAAR1 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, typically through the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP).^[1] Given its structure, **N-(1-phenylethyl)propan-2-amine** is highly likely to exhibit agonist activity at this receptor.^[1]
- **Serotonin (5-HT) Receptors:** The phenethylamine structure is present in many ligands for serotonin receptors, particularly the 5-HT_{2a} subtype.^[1] Depending on substitutions, these compounds can act as either agonists or antagonists.^[1]
- **Adrenergic Receptors:** Research on the (S)-enantiomer of structurally similar compounds suggests potential interactions with adrenergic receptors, which are involved in the sympathetic nervous system's response.^[1]

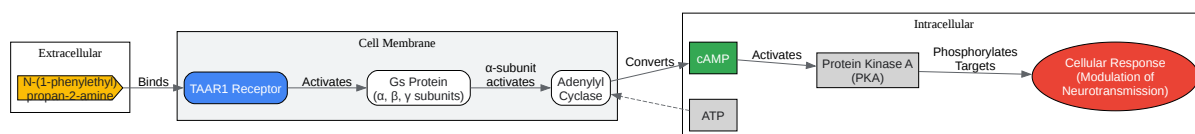
Receptor Binding Affinities of Structurally Related Phenethylamines

Specific binding affinity data for **N-(1-phenylethyl)propan-2-amine** is not readily available in the reviewed literature. However, data for structurally related compounds highlight the pharmacological potential of this chemical class.

Compound Class / Example	Receptor Target	Activity	Affinity (IC ₅₀ /EC ₅₀)
N-benzylphenethylamine s (NBOMes)	5-HT _{2a}	Agonist	High Affinity
R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol	5-HT _{2a}	Antagonist	0.37 nM (IC ₅₀)
Amphetamine & Derivatives	TAAR1	Agonist	Potent Activation
Cocaine-type ligands	Dopamine Transporter (DAT)	Inhibitor	Varies
Amphetamine-type ligands	Dopamine Transporter (DAT)	Substrate	Varies

Table compiled from information on related compounds.[1][5]

Visualization: Predicted TAAR1 Signaling Pathway



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Caption: Predicted signaling pathway upon activation of the TAAR1 receptor.

Metabolism and Toxicology

The metabolic fate of xenobiotics like **N-(1-phenylethyl)propan-2-amine** is critical for understanding their pharmacological activity and persistence in biological systems.[1] Modern metabolic profiling combines computational prediction with in vitro analysis.[1] For related N,N-dialkylated tryptamines, metabolic pathways include N-dealkylation, as well as alkyl and aryl hydroxylation, followed by conjugation (e.g., glucuronidation or sulfation).[6] In vivo studies in rats have shown that the parent compound may not be detectable in urine, making metabolites the primary targets for analytical detection.[6]

Currently, there is no specific toxicological or metabolic data available for **N-(1-phenylethyl)propan-2-amine** in the public domain. Hazard identification data is largely unavailable.[2]

Conclusion and Future Directions

N-(1-phenylethyl)propan-2-amine is a chiral secondary amine with a clear and established synthetic route via reductive amination. While its physicochemical properties are defined, its pharmacological profile remains largely uncharacterized. Based on its structural similarity to known neuroactive compounds, it is a promising candidate for investigation as a modulator of TAAR1, serotonergic, and adrenergic receptors. Future research should focus on isolating and testing the individual (R)- and (S)-enantiomers to elucidate their specific receptor binding affinities, functional activities, and downstream signaling effects. Furthermore, comprehensive in vitro and in vivo studies are required to determine its metabolic fate, pharmacokinetic profile, and toxicological properties, which are essential for evaluating its potential as a therapeutic agent or research tool.

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